REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])(=[O:15])[CH3:14].[CH2:21]([O:28][C:29]1[CH:30]=[C:31]([CH2:35][CH2:36][C:37]([CH:39]2[CH2:43][CH2:42][CH2:41][CH2:40]2)=[O:38])[CH:32]=[CH:33][CH:34]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1COCC1.C(O)(=O)C>[C:17]([O:16][C:13](=[O:15])[CH2:14][C:37]([CH:39]1[CH2:43][CH2:42][CH2:41][CH2:40]1)([OH:38])[CH2:36][CH2:35][C:31]1[CH:32]=[CH:33][CH:34]=[C:29]([O:28][CH2:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:30]=1)([CH3:20])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
9.56 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
42.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
hexanes
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
3-(3-Benzyloxy-phenyl)-1-cyclopentyl-propan-1-one
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Quantity
|
10.51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CCC(=O)C1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to -40° C.
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 minutes to the -40° C. solution
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
to stir for an additional 30 minutes at -40° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
ADDITION
|
Details
|
added rapidly to the -40° C. solution, such that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed -40° C
|
Type
|
CUSTOM
|
Details
|
Monitored reaction with TLC
|
Type
|
WAIT
|
Details
|
to be complete in 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The majority of THF was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The organics were washed with brine, saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed (15% EtOAc/85% hexane, silica gel)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(CCC1=CC(=CC=C1)OCC1=CC=CC=C1)(O)C1CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |